molecular formula C14H13ClN2O B8470605 5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1380392-06-2

5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No. B8470605
M. Wt: 260.72 g/mol
InChI Key: WXPLBOXMTJILCI-UHFFFAOYSA-N
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Patent
US08435993B2

Procedure details

5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one (100 mg; 0.38 mmol) was added to a 5 mL microwave vessel containing a magnetic stir bar. 4-(4-chlorophenyl)piperidine (82.8 mg; 0.42 mmol), potassium carbonate (78.77 mg; 0.57 mmol), and 2 mL of acetonitrile were added to the vessel. The vessel was sealed and heated to 140° C. for 1 hour, after which the solvent was evaporated and the reaction mixture was purified by flash chromatography to yield 5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one (110 mg; 0.26 mmol; 70%) [M+1]+=420.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
82.8 mg
Type
reactant
Reaction Step Two
Quantity
78.77 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]2[CH:15]=[CH:16][CH:17]=[C:7]2[C:6]1=[O:18].[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([CH:26]2[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]2)=[CH:22][CH:21]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([CH:26]2[CH2:27][CH2:28][N:29]([CH2:2][CH2:3][CH2:4][N:5]3[C:14]4[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=4)[N:8]4[CH:15]=[CH:16][CH:17]=[C:7]4[C:6]3=[O:18])[CH2:30][CH2:31]2)=[CH:22][CH:21]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClCCCN1C(C=2N(C3=CC=CC=C13)C=CC2)=O
Step Two
Name
Quantity
82.8 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1CCNCC1
Name
Quantity
78.77 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
after which the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the reaction mixture was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CCN(CC1)CCCN1C(C=2N(C3=CC=CC=C13)C=CC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.26 mmol
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.